molecular formula C10H16FNO3 B3020093 Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate CAS No. 2580205-22-5

Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate

Cat. No.: B3020093
CAS No.: 2580205-22-5
M. Wt: 217.24
InChI Key: MAQFZPCCHIZZFV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate is a fluorinated azetidine derivative widely used in medicinal chemistry and organic synthesis. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, while the 2-fluoroacetyl substituent at the 3-position introduces unique reactivity and electronic properties. This compound is particularly valuable in the development of protease inhibitors, kinase modulators, and other bioactive molecules due to its ability to participate in diverse covalent and non-covalent interactions .

Properties

IUPAC Name

tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQFZPCCHIZZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluoroacetyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations at the 3-Position

The following table summarizes key azetidine derivatives with modifications at the 3-position, highlighting differences in functional groups and their implications:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituent Key Properties/Applications Reference
Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate C₁₀H₁₅FNO₃ 216.23 2-fluoroacetyl High electrophilicity; used in fluorinated drug candidates
Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) C₁₀H₁₈BrNO₂ 264.16 2-bromoethyl Alkylating agent; intermediate in cross-coupling reactions
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (152537-03-6) C₁₀H₁₉NO₃ 201.26 2-hydroxyethyl Precursor for esterification or oxidation; polar, water-soluble
Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate C₉H₁₆INO₂ 297.14 iodomethyl Glycosylation agent; participates in Ni-catalyzed carboboration
Tert-butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate C₁₁H₁₃F₃N₂O₂S 294.29 cyano and CF₃S groups Electron-deficient; used in radical reactions

Physicochemical and Reactivity Comparisons

  • Electrophilicity : The 2-fluoroacetyl group in the target compound enhances electrophilicity compared to the hydroxyethyl (152537-03-6) or iodomethyl derivatives, making it more reactive toward nucleophiles like amines or thiols .
  • Solubility : The hydroxyethyl derivative (152537-03-6) exhibits higher water solubility (log P ~1.09 predicted) due to its polar hydroxyl group, whereas the bromoethyl (1420859-80-8) and fluoroacetyl analogues are more lipophilic (log P ~2.5–3.0) .
  • Synthetic Utility: The iodomethyl derivative is critical in stereoselective C-glycoside synthesis via Ni-catalyzed carboboration . The bromoethyl compound (1420859-80-8) serves as an alkylating agent in heterocycle functionalization . The cyano-trifluoromethylthio derivative (C₁₁H₁₃F₃N₂O₂S) undergoes base-mediated hydrolysis to generate carboxylic acids, a pathway less accessible to the fluoroacetyl analogue .

Biological Activity

Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound belongs to the azetidine class, characterized by a four-membered nitrogen-containing ring. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 2580205-22-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluoroacetyl group is known to enhance the compound's reactivity, potentially leading to inhibition of key enzymes involved in metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, thereby affecting cell proliferation and survival.
  • Cell Signaling Interference : It could disrupt signaling pathways that are vital for cancer cell growth and survival.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary findings suggest potential in inhibiting cancer cell lines.

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineResultReference
AntibacterialE. coliMIC = 32 µg/mL
AntibacterialStaphylococcus aureusMIC = 16 µg/mL
AnticancerHeLa CellsIC50 = 25 µM

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial properties of various azetidine derivatives, including this compound. Results indicated significant activity against both gram-positive and gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) against Staphylococcus aureus and E. coli.
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that the compound exhibited cytotoxic effects on HeLa cells, with an IC50 value suggesting potential as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction through caspase activation pathways.

Research Findings

Recent investigations into the compound's biological activity have revealed:

  • Structure-Activity Relationship (SAR) : Modifications in the azetidine ring or substituents like the fluoroacetyl group can significantly alter biological activity, emphasizing the importance of structural optimization for enhanced efficacy.
  • Pharmacokinetics : Early pharmacokinetic studies suggest favorable absorption characteristics, although further research is necessary to fully understand its metabolic profile.

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